molecular formula C28H40N2O6 B8482661 L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl- CAS No. 129491-65-2

L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl-

Cat. No.: B8482661
CAS No.: 129491-65-2
M. Wt: 500.6 g/mol
InChI Key: XEFORNHNQOHGSE-NEWJYFPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl- is a useful research compound. Its molecular formula is C28H40N2O6 and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

129491-65-2

Molecular Formula

C28H40N2O6

Molecular Weight

500.6 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,4R,5S)-3,4-dihydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C28H40N2O6/c1-27(2,3)35-25(33)29-21(17-19-13-9-7-10-14-19)23(31)24(32)22(18-20-15-11-8-12-16-20)30-26(34)36-28(4,5)6/h7-16,21-24,31-32H,17-18H2,1-6H3,(H,29,33)(H,30,34)/t21-,22-,23-,24+/m0/s1

InChI Key

XEFORNHNQOHGSE-NEWJYFPISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 200 mg (0.67 mmol) of (2S,3S,4R,5S)-2,5-diamino-3,4-dihydroxy1,6-diphenylhexane in 10 ml of dichloromethane was treated with 174 mg (0.8 mmol) of di-t-butyldicarbonate. After being allowed to stir overnight at ambient temperature, the solution was concentrated, and the residue was purified by silica gel chromatography using 10% methanol in chloroform to provide 180 mg (56%) of the desired compound along with 80 mg (20%) of the resultant compound of Example 206.
Name
(2S,3S,4R,5S)-2,5-diamino-3,4-dihydroxy1,6-diphenylhexane
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
desired compound
Yield
56%
Name
resultant compound
Yield
20%

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